molecular formula C18H19ClN2O6S B4879038 N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide

N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4879038
M. Wt: 426.9 g/mol
InChI Key: ADUBNERKVPXFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. This compound has been extensively studied for its applications in scientific research, particularly in the fields of pharmacology and physiology.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 acts as a competitive antagonist at the β2-adrenergic receptor, binding to the receptor and preventing the binding of the endogenous ligand, epinephrine. This results in the inhibition of downstream signaling pathways, leading to a reduction in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 has been shown to have a range of biochemical and physiological effects, including the inhibition of bronchodilation, glycogenolysis, and lipolysis. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 is a highly selective β2-adrenergic receptor antagonist, making it a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological conditions. However, the use of this compound is limited by its relatively short half-life and its potential for off-target effects at high concentrations.

Future Directions

Future research on N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 could focus on the development of more potent and selective β2-adrenergic receptor antagonists, as well as the investigation of the role of β2-adrenergic receptors in various disease states, including asthma, chronic obstructive pulmonary disease, and obesity. Additionally, the use of N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 in combination with other drugs could be explored, to determine whether this compound could enhance the therapeutic efficacy of other drugs.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 involves several steps, including the reaction of 2-chloro-4-nitrophenol with isopropylamine to form the corresponding amine, followed by reaction with chlorosulfonyl isocyanate to yield the sulfonamide. The final step involves the reaction of the sulfonamide with 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid to form N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide 118,551 has been used extensively in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. This compound has been shown to selectively block β2-adrenergic receptors, which are involved in the regulation of various physiological processes, including bronchodilation, glycogenolysis, and lipolysis.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-11(2)21-28(23,24)13-4-6-15(14(19)8-13)25-9-18(22)20-12-3-5-16-17(7-12)27-10-26-16/h3-8,11,21H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUBNERKVPXFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide

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